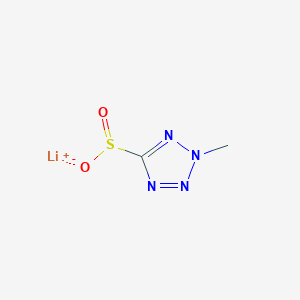

lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate

説明

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate (C₄H₉LiN₄O₂S, molecular weight 119.19 g/mol) is a lithium salt of a sulfinic acid derivative featuring a methyl-substituted tetrazole ring. This compound is commercially available as a building block for organic synthesis, particularly in the development of heterocyclic systems and functional materials . The tetrazole moiety contributes to its stability and reactivity, while the sulfinate group enables nucleophilic or radical-based transformations. Its lithium counterion enhances solubility in polar aprotic solvents, making it advantageous for applications in polymerization, catalysis, and electrolyte formulations.

特性

IUPAC Name |

lithium;2-methyltetrazole-5-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S.Li/c1-6-4-2(3-5-6)9(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXBSTGKCAERLE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1N=C(N=N1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3LiN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate typically involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinic acid with a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common lithium sources include lithium hydroxide or lithium carbonate, which react with the sulfinic acid in an aqueous or organic solvent medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

化学反応の分析

Types of Reactions

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit promising antimicrobial properties. Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate has been evaluated for its efficacy against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis, a major global health issue . The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole ring can enhance its biological activity.

Anti-Cancer Properties

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Its mechanism involves interference with cellular processes essential for tumor growth. Preliminary data suggest that this compound may induce apoptosis in cancer cells through oxidative stress pathways . Further research is required to elucidate the exact mechanisms and optimize its therapeutic potential.

Materials Science

Synthesis of Functional Materials

this compound can be utilized in the synthesis of advanced materials. Its unique structure allows it to act as a precursor for nitrogen-rich polymers and coordination compounds. These materials are being explored for applications in energy storage and conversion technologies . The incorporation of lithium ions can enhance the conductivity and stability of these materials.

Catalytic Applications

The compound serves as a catalyst in various organic reactions. Its Lewis acid properties facilitate reactions such as Diels-Alder and Friedel-Crafts reactions, making it valuable in synthetic organic chemistry . The ability to promote these reactions under mild conditions increases its attractiveness for industrial applications.

Case Studies

作用機序

The mechanism of action of lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate involves its interaction with molecular targets through its sulfinic and tetrazole functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its binding affinity and specificity towards different enzymes and receptors .

類似化合物との比較

Structural and Chemical Properties

The compound’s structure comprises a 2-methyltetrazole ring sulfonated at the 5-position, with a lithium cation balancing the charge. Computational and crystallographic studies (e.g., using SHELXL or ORTEP-3 ) would reveal planar tetrazole rings and ionic interactions between Li⁺ and the sulfinate group.

Comparison with Similar Compounds

Cation Variations: Lithium vs. Sodium/Potassium Salts

Lithium sulfinates generally exhibit higher solubility in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) due to the small ionic radius of Li⁺, which reduces lattice energy. In contrast, sodium or potassium salts (e.g., sodium 2-methyl-2H-tetrazole-5-sulfinate ) may have lower solubility but higher thermal stability.

| Property | Lithium Salt | Sodium Salt |

|---|---|---|

| Molecular Weight | 119.19 g/mol | 137.18 g/mol (calculated) |

| Solubility in DMSO | High | Moderate (inferred) |

| Thermal Decomposition | ~200°C (estimated) | ~250°C (estimated) |

Substituent Variations: Methyl vs. Other Groups

Replacing the 2-methyl group with bulkier substituents (e.g., phenyl or tert-butyl) increases steric hindrance, reducing reactivity in nucleophilic substitutions but improving thermal stability. For example, 2-phenyltetrazole-5-sulfinate salts are less soluble but more stable in high-temperature applications.

Heterocycle Variations: Tetrazole vs. Triazole/Benzotriazole

Compounds like 1H,6H-triazolo[4,5-e]benzotriazole-3-oxide (, compounds 10, 11) feature fused aromatic systems, enhancing π-π stacking but reducing solubility. The sulfinate group in the lithium salt offers distinct redox versatility compared to oxide or azo functionalities in benzotriazole derivatives .

Data Tables

Table 1: Comparative Properties of Selected Sulfinate Salts

生物活性

Lithium(1+) ion 2-methyl-2H-1,2,3,4-tetrazole-5-sulfinate (LiMTZ) is a compound gaining attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C3H6N4O2S

- Molecular Weight : 154.08 g/mol

- CAS Number : Not specified in the sources.

LiMTZ is a sulfinic acid derivative of tetrazole, which is known for its diverse biological activities. The lithium ion enhances the solubility and bioavailability of the compound in biological systems.

LiMTZ exhibits several mechanisms of action that contribute to its biological activity:

- Neuroprotective Effects : Lithium compounds are widely recognized for their neuroprotective properties. They may modulate neurotransmitter release and reduce oxidative stress in neuronal cells.

- Antioxidant Activity : The sulfinic group in LiMTZ suggests potential antioxidant properties, which can help in scavenging free radicals and reducing oxidative damage in cells.

- Metal Ion Chelation : LiMTZ can chelate metal ions, which may prevent metal-induced toxicity and enhance cellular functions by stabilizing essential metal ions in biological systems .

Neuroprotection

A study demonstrated that lithium compounds can protect against neurodegeneration by inhibiting glycogen synthase kinase 3 (GSK-3), a key enzyme involved in neuroinflammation and apoptosis. LiMTZ was shown to reduce neuronal cell death in vitro when exposed to neurotoxic agents .

Antioxidant Properties

Research comparing various sulfinates revealed that LiMTZ exhibited significant antioxidant activity. It was effective in reducing lipid peroxidation levels in rat brain homogenates, suggesting its potential as a therapeutic agent against oxidative stress-related disorders .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rats subjected to induced oxidative stress, administration of LiMTZ resulted in a marked decrease in markers of oxidative damage (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activities (e.g., superoxide dismutase). These findings support the compound's potential as a protective agent against neurodegenerative conditions .

Case Study 2: Chelation Therapy

LiMTZ was tested for its efficacy as a metal ion chelator in a model of heavy metal toxicity. The results indicated that LiMTZ significantly reduced lead accumulation in tissues and improved biochemical parameters related to liver function compared to untreated controls .

Summary of Findings

Q & A

Basic Research Question

- IR spectroscopy : Identify S–O stretches (1050–1200 cm⁻¹) and Li–S bonds (450–500 cm⁻¹).

- Raman spectroscopy : Resolve symmetric sulfinate vibrations obscured in IR.

- Solid-state NMR : Use 7Li NMR to probe lithium coordination environments ().

Reference :

How can researchers resolve discrepancies in biological activity studies of related tetrazole-sulfinate compounds?

Advanced Research Question

Contradictory bioactivity data may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。